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Compound of Interest

Compound Name: 2,3,5,6-Tetrachloroaniline

Cat. No.: B043135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

2,3,5,6-tetrachloroaniline, a compound of interest in various chemical and pharmaceutical

research fields. The following sections detail its mass spectrometry, infrared spectroscopy, and

nuclear magnetic resonance spectroscopy characteristics, along with the experimental

protocols used for data acquisition.

Mass Spectrometry (MS)
The mass spectrum of 2,3,5,6-tetrachloroaniline provides crucial information about its

molecular weight and isotopic distribution. The presence of four chlorine atoms results in a

characteristic isotopic pattern for the molecular ion and its fragments.

Table 1: Mass Spectrometry Data for 2,3,5,6-Tetrachloroaniline
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m/z Relative Intensity (%) Assignment

229 78.3 [M]+

231 100.0 [M+2]+

233 48.6 [M+4]+

194 21.6 [M-Cl]+

160 18.9 [M-Cl-HCl]+

125 14.9 [C5H2Cl]+

97 10.8 [C4H2Cl]+

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2,3,5,6-tetrachloroaniline reveals the characteristic vibrational

frequencies of its functional groups. The presence of the amine group and the substituted

benzene ring are clearly indicated.

Table 2: FT-IR Spectral Data for 2,3,5,6-Tetrachloroaniline

Wavenumber (cm⁻¹) Transmittance (%) Assignment

3483 64.9 N-H asymmetric stretch

3390 66.8 N-H symmetric stretch

1618 66.3 N-H scissoring

1541 47.9 Aromatic C=C stretch

1421 33.1 Aromatic C=C stretch

1313 50.8 C-N stretch

854 45.4 C-H out-of-plane bend

692 55.4 C-Cl stretch
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Data sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen and carbon atoms within the 2,3,5,6-tetrachloroaniline molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum shows a single peak for the aromatic proton and a broad signal for the

amine protons.

Table 3: ¹H NMR Spectral Data for 2,3,5,6-Tetrachloroaniline (90 MHz, CDCl₃)

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

7.33 Singlet 1H Ar-H

4.47 Broad Singlet 2H -NH₂

Data sourced from the Spectral Database for Organic Compounds (SDBS).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum displays three distinct signals corresponding to the different carbon

environments in the aromatic ring.

Table 4: ¹³C NMR Spectral Data for 2,3,5,6-Tetrachloroaniline (22.5 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

141.6 C-NH₂

128.4 C-H

120.9 C-Cl

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b043135?utm_src=pdf-body
https://www.benchchem.com/product/b043135?utm_src=pdf-body
https://www.benchchem.com/product/b043135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols and Workflows
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Mass Spectrometry Protocol
Instrumentation: A quadrupole-based mass spectrometer with an electron ionization (EI) source

was utilized.

Sample Preparation: A dilute solution of 2,3,5,6-tetrachloroaniline in a volatile organic solvent,

such as methanol or dichloromethane, was prepared.

Data Acquisition:

The sample was introduced into the instrument via a direct insertion probe or a gas

chromatograph.

The ionization energy was set to a standard 70 eV.

The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-300 amu.

The ion source temperature was maintained at 200°C and the transfer line at 250°C.

Infrared Spectroscopy Protocol
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2,3,5,6-tetrachloroaniline was finely ground with about 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of the empty sample compartment was recorded.
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The KBr pellet containing the sample was placed in the sample holder.

The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy Protocol
Instrumentation: A 90 MHz Nuclear Magnetic Resonance (NMR) spectrometer for ¹H NMR and

a 22.5 MHz spectrometer for ¹³C NMR.

Sample Preparation:

Approximately 10-20 mg of 2,3,5,6-tetrachloroaniline was dissolved in approximately 0.7

mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Data Acquisition:

¹H NMR: The spectrum was acquired using a standard pulse sequence with a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify

the spectrum to single lines for each carbon environment. A sufficient number of scans and a

suitable relaxation delay were used to ensure accurate integration.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,3,5,6-tetrachloroaniline.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b043135?utm_src=pdf-body-img
https://www.benchchem.com/product/b043135#spectroscopic-data-nmr-ir-ms-of-2-3-5-6-tetrachloroaniline
https://www.benchchem.com/product/b043135#spectroscopic-data-nmr-ir-ms-of-2-3-5-6-tetrachloroaniline
https://www.benchchem.com/product/b043135#spectroscopic-data-nmr-ir-ms-of-2-3-5-6-tetrachloroaniline
https://www.benchchem.com/product/b043135#spectroscopic-data-nmr-ir-ms-of-2-3-5-6-tetrachloroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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